4-Nitrophenyl beta-D-glucopyranosiduronic acid

Description

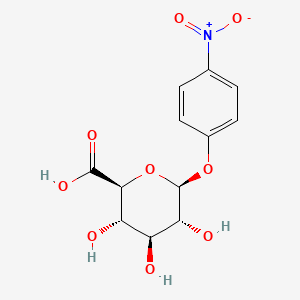

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209670 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-94-2, 60833-84-3 | |

| Record name | p-Nitrophenyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl β-D-glucopyranosiduronic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG), a pivotal chromogenic substrate for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, explore the rationale behind its chemical synthesis, and discuss its primary applications, with a focus on the enzymatic detection of β-glucuronidase.

Introduction: The Significance of PNPG

4-Nitrophenyl β-D-glucopyranosiduronic acid, also commonly referred to as p-nitrophenyl β-D-glucuronide, is a synthetic glycoside of significant importance in biochemical and clinical settings.[1] Its primary utility lies in its role as a highly specific chromogenic substrate for the enzyme β-glucuronidase (GUS).[2] The enzymatic hydrolysis of PNPG yields a distinctively yellow product, 4-nitrophenol, which allows for simple and sensitive colorimetric quantification of enzyme activity.[1][3] This property has made PNPG an indispensable tool for detecting β-glucuronidase activity in various contexts, including the identification of Escherichia coli contamination in food and water, and as a reporter gene in molecular biology.[2]

Molecular Structure and Physicochemical Properties

A thorough understanding of PNPG's function begins with its chemical structure, which is a composite of three key features: a D-glucuronic acid backbone, a 4-nitrophenyl aglycon, and a specific stereochemical linkage.

Core Components:

-

D-Glucuronic Acid: A sugar acid derived from glucose, where the C6 primary alcohol is oxidized to a carboxylic acid. In PNPG, it exists in its six-membered pyranose ring form.

-

4-Nitrophenyl Group: This aromatic group, derived from 4-nitrophenol, serves as the aglycon (the non-sugar portion). Crucially, it is the precursor to the chromophore that is released upon enzymatic cleavage.

-

β-Glycosidic Bond: The glucuronic acid and 4-nitrophenyl moieties are linked via an O-glycosidic bond. The "β" designation specifies the stereochemistry at the anomeric carbon (C1) of the glucuronic acid, where the bond is oriented above the plane of the sugar ring. This specific linkage is the recognition site for the β-glucuronidase enzyme.

The formal IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid.[4]

// Atom nodes O_ring [label="O", pos="0,1.5!"]; C1 [label="C", pos="1.3,1.5!"]; C2 [label="C", pos="1.9,0!"]; C3 [label="C", pos="0.9,-1.2!"]; C4 [label="C", pos="-0.4,-1.2!"]; C5 [label="C", pos="-1,0!"];

// Substituents on the sugar ring O_aglycon [label="O", pos="2.1,2.5!"]; OH_C2 [label="OH", pos="3.2,0!"]; OH_C3 [label="OH", pos="1.5,-2.4!"]; OH_C4 [label="OH", pos="-1.2,-2.4!"]; COOH_C5 [label="COOH", pos="-2.5,0!"];

// 4-Nitrophenyl group C_ar_1 [label="C", pos="3.4,2.8!"]; C_ar_2 [label="C", pos="4.4,2.1!"]; C_ar_3 [label="C", pos="5.4,2.8!"]; C_ar_4 [label="C", pos="5.4,3.8!"]; C_ar_5 [label="C", pos="4.4,4.5!"]; C_ar_6 [label="C", pos="3.4,3.8!"]; N_nitro [label="N", pos="6.8,4.5!"]; O1_nitro [label="O", pos="7.8,4!"]; O2_nitro [label="O", pos="7.1,5.5!"];

// Bonds C5 -- O_ring -- C1; C1 -- C2 -- C3 -- C4 -- C5; C1 -- O_aglycon; C2 -- OH_C2; C3 -- OH_C3; C4 -- OH_C4; C5 -- COOH_C5;

// Aglycon bonds O_aglycon -- C_ar_1; C_ar_1 -- C_ar_2 [style=solid]; C_ar_2 -- C_ar_3 [style=dashed]; C_ar_3 -- C_ar_4 [style=solid]; C_ar_4 -- C_ar_5 [style=dashed]; C_ar_5 -- C_ar_6 [style=solid]; C_ar_6 -- C_ar_1 [style=dashed]; C_ar_4 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [style=dashed];

// Labels label_anomeric [label="β-glycosidic bond", pos="2.2,2!"]; label_sugar [label="Glucuronic Acid", pos="-0.5,0.5!"]; label_aglycon [label="4-Nitrophenyl Group", pos="5,1.5!"]; } enddot Caption: Chemical structure of 4-Nitrophenyl β-D-glucopyranosiduronic acid.

Physicochemical Properties

The physical and chemical characteristics of PNPG are critical for its handling, storage, and application in assays.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₉ | [1] |

| Molecular Weight | 315.23 g/mol | [5] |

| Appearance | White to off-white or pale yellow crystalline powder | [2][5] |

| Solubility | Soluble in water (10 mg/mL), DMSO, DMF, and hot water. Insoluble in ether. | [3][6] |

| Storage Conditions | Store desiccated at -20°C to +8°C, protected from light and moisture. | [1][2][7] |

| Purity | Typically ≥98% by HPLC | [3] |

Mechanism of Action as a Chromogenic Substrate

The functionality of PNPG is based on a straightforward enzymatic reaction. The β-glucuronidase enzyme specifically recognizes and catalyzes the hydrolysis of the β-glycosidic bond. This cleavage releases D-glucuronic acid and, more importantly, 4-nitrophenol.[1] While 4-nitrophenol is faintly colored, its phenolate form, which predominates under alkaline conditions (pH > 7), is a vibrant yellow chromophore with a strong absorbance maximum between 400-410 nm.[1][3] The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol produced and thus serves as a quantitative measure of β-glucuronidase activity.

Chemical Synthesis of PNPG: A Field-Proven Approach

The synthesis of a specific glycoside like PNPG requires a carefully planned strategy to ensure the correct stereochemistry of the glycosidic bond and to prevent unwanted side reactions. The most authoritative and widely used method for this type of transformation is the Koenigs-Knorr reaction .[8] This classic method involves the reaction of a glycosyl halide with an alcohol, in this case, 4-nitrophenol.

Core Synthetic Principles

-

Use of Protecting Groups: Glucuronic acid has multiple reactive hydroxyl groups and a carboxylic acid. To ensure that 4-nitrophenol only reacts at the anomeric carbon (C1), all other reactive sites must be temporarily blocked with protecting groups. Acetyl groups (Ac) are commonly used for the hydroxyls, and the carboxylic acid is typically converted to a methyl ester (-OMe).[9]

-

Formation of a Glycosyl Donor: The protected glucuronic acid is converted into a reactive "glycosyl donor" by introducing a good leaving group, typically a bromide, at the anomeric position. This key intermediate is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate .[9][10]

-

Stereocontrolled Glycosylation: The reaction between the glycosyl donor and 4-nitrophenol is promoted by a heavy metal salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O).[8][11] The acetyl protecting group at the C2 position plays a crucial role in directing the stereochemical outcome. It provides "anchimeric assistance," forming a temporary cyclic intermediate that blocks the α-face of the sugar ring. Consequently, the incoming 4-nitrophenol can only attack from the β-face, ensuring the formation of the desired 1,2-trans product (the β-glycoside).[8]

-

Deprotection: After the glycosidic bond is formed, all protecting groups must be removed to yield the final product. This is typically a two-step process:

-

Deacetylation: The acetyl esters on the hydroxyl groups are removed under basic conditions (e.g., using sodium methoxide in methanol).

-

Saponification: The methyl ester of the carboxylic acid is hydrolyzed to the carboxylate salt with a stronger base like sodium hydroxide, followed by acidification to give the final carboxylic acid.

-

Exemplary Synthesis Protocol

The following protocol is a self-validating system synthesized from the established principles of the Koenigs-Knorr reaction.[8][9]

Step 1: Preparation of the Glycosyl Donor - Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

Starting Material: Begin with commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[12]

-

Bromination: Dissolve the starting material in a minimal amount of dichloromethane. Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide (HBr) in acetic acid (typically 33% w/v).

-

Allow the reaction to stir at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by pouring it into ice-cold water. Extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide, which is often used immediately in the next step without further purification due to its instability.

Step 2: Koenigs-Knorr Glycosylation

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-nitrophenol and a proton scavenger (e.g., powdered 4 Å molecular sieves) in a dry, non-polar solvent like dichloromethane or toluene.

-

Addition of Promoter: Add the silver salt promoter (e.g., silver(I) carbonate) to the mixture.

-

Glycosylation: Dissolve the glycosyl bromide from Step 1 in the same dry solvent and add it dropwise to the stirring suspension at room temperature. The reaction vessel should be protected from light, as silver salts are light-sensitive.

-

Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to complete.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the filtrate with sodium thiosulfate solution (to remove residual silver) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product, methyl (4-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate), by silica gel column chromatography.

Step 3: Deprotection

-

Deacetylation (Zemplén Conditions): Dissolve the purified protected PNPG from Step 2 in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once deacetylation is complete, neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺), filter, and concentrate the filtrate.

-

Saponification: Dissolve the resulting intermediate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1-2 equivalents) and stir at room temperature until the methyl ester is fully hydrolyzed.

-

Neutralize the solution carefully with dilute acid (e.g., HCl) to pH ~7.

-

Final Purification: Remove the salts and purify the final product, 4-nitrophenyl β-D-glucopyranosiduronic acid, by recrystallization or chromatography to yield a high-purity solid.

Conclusion

4-Nitrophenyl β-D-glucopyranosiduronic acid is a meticulously designed molecule whose structure is optimized for its function as a chromogenic substrate. Its synthesis, while multi-stepped, relies on classic, well-understood principles of carbohydrate chemistry, primarily the stereocontrolled Koenigs-Knorr reaction. This robust synthetic route ensures the production of a high-purity reagent that enables sensitive and reliable quantification of β-glucuronidase activity, solidifying its role as a cornerstone reagent in diagnostics, microbiology, and molecular biology research.

References

- 1. p-Nitrophenyl-β-D-glucuronide | Duchefa Biochemie [duchefa-biochemie.com]

- 2. 4-Nitrophenyl-beta-D-glucuronic acid [gbiosciences.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside - Google Patents [patents.google.com]

- 5. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 6. Glycosynth - p-Nitrophenyl beta-D-glucuronide [glycosynth.co.uk]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

The Chromogenic Compass: A Technical Guide to the Mechanism and Application of 4-Nitrophenyl β-D-glucopyranosiduronic Acid

This guide provides an in-depth exploration of 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU), a pivotal tool for researchers and scientists in drug development and molecular biology. We will delve into its core mechanism of action, provide field-proven insights into its application, and offer detailed protocols for its use in the sensitive detection of β-glucuronidase activity.

Introduction: The Significance of a Chromogenic Substrate

4-Nitrophenyl β-D-glucopyranosiduronic acid is a non-chromogenic glycoside that has become an indispensable substrate for the enzyme β-glucuronidase (GUS). Its utility lies in a straightforward yet elegant mechanism: enzymatic hydrolysis that liberates a colored product, allowing for the simple and accurate quantification of enzyme activity. This principle is widely applied in diverse fields, from assessing the efficacy of β-glucuronidase inhibitors in drug discovery to its use as a reporter gene in plant sciences and microbiology.[1][2] The GUS reporter system, which utilizes the E. coli gene uidA encoding β-glucuronidase, is a prime example of the importance of PNPGU in molecular biology.[1][3]

The Core Mechanism: Unveiling the Yellow Signal

The mechanism of action of PNPGU is centered on its specific recognition and cleavage by β-glucuronidase. The enzyme catalyzes the hydrolysis of the β-D-glucopyranosiduronic acid moiety from the 4-nitrophenyl group.

The reaction proceeds as follows:

4-Nitrophenyl β-D-glucopyranosiduronic acid (colorless) + H₂O ---(β-Glucuronidase)--> D-Glucuronic acid + 4-Nitrophenol (colorless) [4][5]

While 4-nitrophenol (pNP) is a product of this reaction, it is the subsequent, pH-dependent transformation of pNP that is key to the assay. In an alkaline environment, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a distinct yellow color.[6][7] This color change is due to a shift in the maximum absorbance of the molecule to approximately 400-405 nm.[6][7][8] The intensity of this yellow color is directly proportional to the amount of 4-nitrophenolate present, and thus, to the activity of the β-glucuronidase enzyme.

It is a common and critical error to perform these assays at neutral or acidic pH without accounting for the incomplete ionization of the 4-nitrophenol product. To ensure accurate and reproducible results, the reaction is typically stopped with a strong base, such as sodium hydroxide (NaOH) or sodium carbonate, to raise the pH above 9.2.[7] This ensures that greater than 99% of the 4-nitrophenol is converted to the chromogenic 4-nitrophenolate ion.[7]

Visualizing the Mechanism of Action

Caption: Enzymatic cleavage of PNPGU by β-glucuronidase and subsequent color development.

Quantitative Analysis: From Color to Data

The relationship between the concentration of the 4-nitrophenolate ion and its absorbance is described by the Beer-Lambert law. This linear relationship allows for the precise quantification of enzyme activity. The hydrolysis of PNPGU by β-glucuronidases from various sources has been shown to follow typical Michaelis-Menten kinetics.[9]

| Parameter | Value Range | Significance |

| Km (Michaelis Constant) | 113 to 189 µM | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.[9] |

| Optimal pH | 5.2 to 8.0 | The pH at which the enzyme exhibits maximum activity.[10] |

| Molar Extinction Coefficient (ε) of 4-nitrophenolate | 18.3 to 18.4 mM-1 cm-1 at 405 nm in strong alkali | A constant that relates the absorbance to the concentration and path length of the light.[7] |

Experimental Protocol: A Step-by-Step Guide to a β-Glucuronidase Assay

This protocol provides a generalized method for determining β-glucuronidase activity in a 96-well plate format. It is essential to optimize buffer conditions, substrate concentration, and incubation times for your specific enzyme source and experimental setup.

Reagents and Materials:

-

Assay Buffer: A buffer appropriate for the specific β-glucuronidase being studied (e.g., 50 mM sodium phosphate buffer, pH 7.0). The optimal pH can vary between species.[11]

-

Substrate Stock Solution: A 10 mM solution of 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU) in the assay buffer.

-

Enzyme Preparation: A solution containing the β-glucuronidase enzyme, diluted in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 0.1 M Sodium Hydroxide (NaOH).

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare the Reaction Mixture: In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer

-

Enzyme Preparation (or sample containing the enzyme)

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

Negative Control: A sample known to have no β-glucuronidase activity.

-

Positive Control: A known concentration of purified β-glucuronidase.

-

-

-

Pre-incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the reaction components to reach thermal equilibrium.

-

Initiate the Reaction: Add the PNPGU substrate stock solution to each well to achieve the desired final concentration (e.g., 1 mM). Mix gently.

-

Incubate: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction and develop the yellow color of the 4-nitrophenolate ion.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Enzyme Activity: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can then be calculated using the molar extinction coefficient of 4-nitrophenolate.

Visualizing the Experimental Workflow

Caption: A typical workflow for a β-glucuronidase assay using PNPGU.

Conclusion: A Versatile and Reliable Tool

4-Nitrophenyl β-D-glucopyranosiduronic acid remains a cornerstone in the study of β-glucuronidase activity. Its simple, yet robust, mechanism of action, coupled with the ease of colorimetric detection, ensures its continued relevance in both basic research and high-throughput screening applications. By understanding the underlying principles and adhering to carefully validated protocols, researchers can confidently employ PNPGU as a reliable compass to navigate the intricate world of enzymatic activity.

References

- 1. GUS reporter system - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. GUS Gene Assay [cas.miamioh.edu]

- 11. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species [mdpi.com]

A Technical Guide to 4-Nitrophenyl β-D-Glucopyranosiduronic Acid: Principles and Applications in Enzymology and Diagnostics

Introduction: The Molecular Probe for β-Glucuronidase

4-Nitrophenyl β-D-glucopyranosiduronic acid, commonly abbreviated as PNPGU or PNP-GlcA, is a synthetic glycoside that has become an indispensable tool in modern biological research and diagnostics.[1][2] Its utility stems from its function as a highly specific and reliable chromogenic substrate for the enzyme β-glucuronidase (GUS; EC 3.2.1.31). Structurally, it consists of a glucuronic acid molecule linked via a β-glycosidic bond to a 4-nitrophenol group.[3] In its intact form, PNPGU is colorless and stable in solution. However, upon enzymatic cleavage by β-glucuronidase, it releases a yellow-colored product, providing a simple and robust method for quantifying enzyme activity.[1] This guide provides an in-depth exploration of the biochemical principles, core applications, and detailed methodologies involving PNPGU for researchers, scientists, and drug development professionals.

| Property | Value | Reference |

| CAS Number | 10344-94-2 | [4] |

| Molecular Formula | C₁₂H₁₃NO₉ | [1] |

| Molecular Weight | 315.23 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [5] |

| Solubility | Soluble in water (e.g., 100 mg/mL) | |

| Storage | Desiccated at -20°C, protected from light | [1] |

The Core Mechanism: A pH-Dependent Chromogenic Reaction

The fundamental principle behind the use of PNPGU is a two-step process involving enzymatic hydrolysis followed by a pH-mediated colorimetric change. This elegant mechanism allows for straightforward spectrophotometric quantification of β-glucuronidase activity.

Step 1: Enzymatic Hydrolysis β-glucuronidase catalyzes the hydrolysis of the β-1 glycosidic bond of PNPGU. This reaction cleaves the molecule into two products: D-glucuronic acid and 4-nitrophenol (p-nitrophenol, PNP).[3] The rate of this reaction is directly proportional to the concentration of active β-glucuronidase in the sample, assuming the substrate (PNPGU) is not a limiting factor.

Step 2: Chromophore Development The product, 4-nitrophenol, is a weak acid. At the slightly acidic to neutral pH at which most enzymatic reactions are conducted (e.g., pH 6.8-7.5), it remains protonated and is essentially colorless.[6] To visualize and quantify the reaction, the pH of the solution is abruptly increased by adding a strong base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to a pH above 10.[6] This alkaline environment deprotonates the 4-nitrophenol to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance peak around 405 nm.[7][8] The addition of the base serves the dual purpose of stopping the enzymatic reaction and developing the color for measurement.

Key Applications in Research and Development

The simplicity and sensitivity of the PNPGU assay have led to its widespread adoption across various scientific disciplines.

Microbiological Diagnostics: Detecting Escherichia coli

A primary application of PNPGU is in clinical and environmental microbiology for the rapid detection of Escherichia coli.[1] The vast majority of E. coli strains produce β-glucuronidase, an enzyme that is rare in other coliforms like Salmonella.[1] This enzymatic distinction allows PNPGU to be incorporated into selective culture media (e.g., PGUA agar) or water quality testing kits.[1] The presence of E. coli results in the hydrolysis of PNPGU and the subsequent formation of a yellow color, providing a clear presumptive identification of contamination in food, water, or clinical samples.[1][9]

Reporter Gene Systems: The GUS Assay in Molecular Biology

In the field of molecular biology, particularly in plant science, the E. coli gene encoding β-glucuronidase (uidA or gusA) is one of the most widely used reporter genes.[10][11] Higher plants, fungi, and most bacteria lack endogenous GUS activity, making it an excellent marker for studying gene expression.[10]

Scientists create a genetic construct where the promoter sequence of a gene of interest is fused to the gusA coding sequence. This construct is then introduced into the target organism. The expression pattern of the gene of interest can be inferred by measuring GUS activity. While substrates like X-Gluc are used for qualitative histochemical staining (producing a blue precipitate), PNPGU is the substrate of choice for quantitative analysis.[10] By preparing protein extracts from different tissues or experimental conditions and performing a PNPGU-based assay, researchers can precisely quantify and compare promoter strength and gene expression levels.

Drug Development: Screening for β-Glucuronidase Inhibitors

The activity of β-glucuronidase produced by gut microbiota has significant implications for pharmacology and toxicology.[12] Many drugs, including the widely used chemotherapy agent irinotecan (CPT-11), are detoxified in the liver through glucuronidation, where a glucuronic acid moiety is attached to the drug molecule to facilitate its excretion.[13] However, these inactive drug-glucuronide conjugates can be hydrolyzed by bacterial β-glucuronidases in the gut, reactivating the drug and causing severe gastrointestinal toxicity, such as diarrhea.[12][13]

This has led to a therapeutic strategy aimed at selectively inhibiting gut microbial β-glucuronidase to mitigate drug-induced toxicity without harming the patient's own enzymes.[14] PNPGU is a critical tool in this field, serving as the substrate in high-throughput screening (HTS) assays to identify and characterize potent and selective inhibitors of bacterial β-glucuronidase.[13][14]

Standard Protocol for β-Glucuronidase Activity Assay

This section provides a detailed, self-validating protocol for the quantitative measurement of β-glucuronidase activity using PNPGU. The protocol includes the essential step of creating a standard curve with the product, 4-nitrophenol (PNP), which is crucial for converting absorbance readings into absolute product concentrations.

Required Materials and Reagents

-

Substrate: 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU)

-

Standard: 4-Nitrophenol (PNP)

-

Assay Buffer: e.g., 50 mM Sodium Phosphate Buffer, pH 7.0

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

-

Enzyme Source: Purified β-glucuronidase, cell lysate, or tissue homogenate

-

Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm, 37°C incubator or water bath, micropipettes, and microplates or cuvettes.

Step-by-Step Procedure

Part A: Preparation of a 4-Nitrophenol (PNP) Standard Curve Causality: A standard curve is essential to translate the raw absorbance values of your samples into the actual amount of product (PNP) generated. This step accounts for variations in spectrophotometer performance and ensures accurate quantification.

-

Prepare a 1 mM PNP Stock Solution: Dissolve 13.91 mg of 4-nitrophenol in 100 mL of Assay Buffer.

-

Prepare Standards: In a 96-well microplate, prepare a series of dilutions from the stock solution as described in the table below. The final volume in each well will be 200 µL.

| Standard | Volume of 1 mM PNP Stock (µL) | Volume of Assay Buffer (µL) | Volume of Stop Solution (µL) | Final PNP Concentration (nmol/well) |

| S0 (Blank) | 0 | 100 | 100 | 0 |

| S1 | 5 | 95 | 100 | 5 |

| S2 | 10 | 90 | 100 | 10 |

| S3 | 20 | 80 | 100 | 20 |

| S4 | 30 | 70 | 100 | 30 |

| S5 | 40 | 60 | 100 | 40 |

| S6 | 50 | 50 | 100 | 50 |

-

Measure Absorbance: Read the absorbance of each standard at 405 nm.

-

Plot the Curve: Plot Absorbance (y-axis) vs. nmol of PNP (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

Part B: Enzymatic Reaction Protocol

-

Prepare PNPGU Substrate Solution: Prepare a 10 mM solution of PNPGU in the Assay Buffer.

-

Set Up Reactions: In a new 96-well plate, set up the following wells:

-

Sample Wells: Add 40 µL of Assay Buffer and 10 µL of your enzyme sample (diluted appropriately in Assay Buffer).

-

Sample Blank (Control): Add 50 µL of your enzyme sample. This control accounts for any intrinsic color in your sample. The reaction will be stopped before adding the substrate.

-

-

Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

-

Initiate Reaction:

-

To the Sample Wells , add 50 µL of the 10 mM PNPGU solution.

-

To the Sample Blank wells, add 50 µL of Assay Buffer (no substrate).

-

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The time should be chosen to ensure the reaction is within the linear range, which may require preliminary optimization.[6]

-

Terminate Reaction:

-

Add 100 µL of Stop Solution to all wells (Sample and Sample Blank).

-

For the Sample Blank, if you wish to account for non-enzymatic substrate degradation, you can add 50 µL of the PNPGU solution after the Stop Solution has been added.

-

-

Read Absorbance: Measure the absorbance of all wells at 405 nm.

Data Analysis and Interpretation

-

Calculate Net Absorbance: For each sample, subtract the absorbance of its corresponding Sample Blank from the Sample reading.

-

ΔAbs = Abs_Sample - Abs_SampleBlank

-

-

Determine Amount of PNP Produced: Use the equation from your PNP standard curve to calculate the amount of product formed in each well.

-

Amount of PNP (nmol) = (ΔAbs - c) / m (Where 'c' is the y-intercept and 'm' is the slope from the standard curve)

-

-

Calculate Enzyme Activity: The activity of the enzyme in the original sample can be expressed in Units/mL. One unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Activity (U/mL) = [PNP produced (nmol) / (Incubation Time (min) × Volume of Enzyme (mL))] × (1 µmol / 1000 nmol) × Dilution Factor

-

Conclusion

4-Nitrophenyl β-D-glucopyranosiduronic acid is a powerful and versatile molecular probe whose utility spans microbiology, molecular genetics, and pharmacology. Its reliable performance as a chromogenic substrate for β-glucuronidase provides a simple, quantitative method for measuring enzyme activity. For researchers investigating bacterial contamination, studying gene expression via the GUS reporter system, or developing novel therapeutics targeting microbial enzymes, PNPGU remains an essential and highly effective tool. Its continued application underscores the importance of well-characterized enzymatic substrates in advancing biological science and drug development.

References

- 1. goldbio.com [goldbio.com]

- 2. glycodepot.com [glycodepot.com]

- 3. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 4. 4-NITROPHENYL-BETA-D-GLUCURONIDE | 10344-94-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. roam.macewan.ca:8443 [roam.macewan.ca:8443]

- 10. GUS reporter system - Wikipedia [en.wikipedia.org]

- 11. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 12. researchgate.net [researchgate.net]

- 13. Virtual screening for the discovery of microbiome β-glucuronidase inhibitors to alleviate cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Insights into Microbial β-Glucuronidase Inhibition to Abrogate CPT-11 Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of 4-Nitrophenyl β-D-Glucopyranosiduronic Acid in Detection Assays: A Technical Guide

This guide provides an in-depth exploration of the detection principle underpinning the use of 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU). It is intended for researchers, scientists, and drug development professionals who utilize or intend to develop assays based on this chromogenic substrate. We will delve into the core biochemistry, provide field-proven insights into experimental design, and offer detailed protocols for robust and reliable results.

The Core Principle: Enzymatic Liberation of a Chromophore

The detection method is fundamentally based on the enzymatic hydrolysis of PNPGU by β-glucuronidase (GUS).[1][2][3] PNPGU itself is a colorless compound.[4] The magic happens when the β-glycosidic bond linking the 4-nitrophenyl group to the glucuronic acid moiety is cleaved by a GUS enzyme.[2] This enzymatic action releases two products: glucuronic acid and 4-nitrophenol (p-nitrophenol).[1][2][4]

Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color.[5][6] The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn, is a direct measure of the β-glucuronidase activity.[1][4] This colorimetric change can be accurately quantified using a spectrophotometer, typically at a wavelength of 405 nm.[1][7]

The elegance of this system lies in its simplicity and sensitivity, transforming an enzymatic activity into an easily measurable optical signal.

The Enzymatic Reaction: A Closer Look

The hydrolysis of PNPGU by β-glucuronidase is a classic example of enzyme kinetics. The enzyme's active site specifically recognizes and binds to the glucuronic acid portion of the substrate. Through a catalytic mechanism involving key amino acid residues, the glycosidic bond is cleaved, leading to the release of the products.

Figure 1: The enzymatic hydrolysis of PNPGU and subsequent color development.

Applications of the PNPGU Detection Principle

The robustness of the PNPGU assay has led to its widespread adoption in various scientific disciplines.

Reporter Gene System in Molecular Biology (GUS Assay)

One of the most prominent applications is the GUS reporter system, particularly in plant molecular biology.[8][9] The E. coli gene uidA, which encodes for β-glucuronidase, is used as a reporter gene.[8] Scientists can fuse a promoter of interest to the uidA gene. When this genetic construct is introduced into an organism that lacks endogenous GUS activity (like most plants), the expression of the gene of interest can be monitored by measuring GUS activity with PNPGU.[8][9][10] This allows for both qualitative (histochemical staining) and quantitative analysis of gene expression.[8][11]

Detection of Microbial Contamination

Many strains of Escherichia coli produce β-glucuronidase. This characteristic is exploited for the rapid detection of E. coli in food and water samples.[12] Media containing PNPGU can be used to identify E. coli colonies, which will turn yellow due to the enzymatic breakdown of the substrate. This provides a clear and simple visual confirmation of contamination.

Key Experimental Parameters and Causality

The reliability of a PNPGU-based assay is contingent upon the careful control of several experimental parameters. Understanding the "why" behind these choices is crucial for developing a self-validating protocol.

| Parameter | Optimal Range/Condition | Rationale and Field-Proven Insights |

| pH | 6.5 - 7.4 for microbial GUS; 5.2 - 8.0 for general GUS activity[10][13] | The pH of the reaction buffer is critical as it directly influences the enzyme's catalytic activity.[13] Different GUS enzymes from various species will have different optimal pH values.[13] It is imperative to determine the optimal pH for the specific GUS enzyme being studied to ensure maximal activity and sensitivity. The final color development of 4-nitrophenol, however, requires an alkaline pH, which is why a "stop solution" with a high pH is added.[4] |

| Temperature | 37°C is commonly used[13] | Like all enzymes, GUS activity is temperature-dependent. 37°C is often used as it is the physiological temperature for many organisms, including E. coli. However, the optimal temperature can vary, and for some enzymes, it can be as high as 55°C.[14] It is advisable to perform a temperature optimization curve for novel GUS enzymes. |

| Substrate Concentration | Should be in excess to ensure Vmax conditions | To accurately measure enzyme activity, the substrate (PNPGU) should not be the limiting factor. Working at or near saturating substrate concentrations ensures that the reaction rate is proportional to the enzyme concentration. The Michaelis-Menten constant (KM) for PNPGU can vary between different GUS enzymes.[15] |

| Incubation Time | Variable, must be within the linear range of the reaction | The duration of the enzymatic reaction should be long enough to generate a detectable signal but short enough to remain within the initial linear phase of the reaction. If the incubation is too long, substrate depletion or product inhibition can lead to a non-linear reaction rate and an underestimation of the enzyme's activity. |

| Stop Solution | e.g., 0.1 M Sodium Carbonate (Na₂CO₃)[4] | The addition of a high-pH stop solution serves two purposes: it halts the enzymatic reaction by denaturing the enzyme, and it raises the pH to ensure the complete conversion of 4-nitrophenol to the chromogenic 4-nitrophenolate ion.[4] |

Experimental Protocol: Quantitative Determination of GUS Activity

This protocol provides a detailed methodology for the quantitative measurement of β-glucuronidase activity using PNPGU in a 96-well plate format.

Materials

-

β-Glucuronidase enzyme (or sample containing the enzyme)

-

4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature (e.g., 37°C)

Reagent Preparation

-

PNPGU Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of PNPGU in the phosphate buffer. This solution should be prepared fresh and protected from light.

-

Enzyme Dilutions: Prepare a series of dilutions of your enzyme sample in cold phosphate buffer.

-

Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in deionized water.

Assay Procedure

Figure 2: A typical workflow for a quantitative PNPGU-based GUS assay.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Enzyme solution (or sample)

-

-

Controls: It is essential to include the following controls:

-

Blank: Contains all reagents except the enzyme. This corrects for any spontaneous hydrolysis of PNPGU.[4]

-

Positive Control: A known concentration of GUS enzyme.

-

Negative Control: A sample known to not contain GUS activity.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the reaction components to reach thermal equilibrium.

-

Initiation of Reaction: Add the PNPGU solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at the same temperature for a specific duration (e.g., 15-60 minutes). This time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

The GUS activity can be calculated using the Beer-Lambert law, provided a standard curve for 4-nitrophenol is generated. Alternatively, relative activity can be determined by comparing the absorbance of the samples to that of the controls.

Trustworthiness and Self-Validation

A robust PNPGU assay protocol should be a self-validating system. This is achieved through:

-

Inclusion of appropriate controls: As detailed in the protocol, blanks, positive, and negative controls are non-negotiable for validating the results of each experiment.

-

Linearity of the assay: It is crucial to demonstrate that the measured activity is linear with respect to both time and enzyme concentration. This confirms that the assay is performing as expected and that the results are reliable.

-

Spiking experiments: In complex matrices, such as crude cell lysates or environmental samples, inhibitors may be present. Spiking the sample with a known amount of GUS enzyme can help to assess the presence of such inhibitors and validate the accuracy of the measurements.

By adhering to these principles of careful experimental design and validation, the 4-Nitrophenyl β-D-glucopyranosiduronic acid detection system provides a powerful and reliable tool for a wide range of scientific applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 3. 4-Nitrophenyl b- D -glucuronide = 98 TLC 10344-94-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GUS reporter system - Wikipedia [en.wikipedia.org]

- 9. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 10. GUS Gene Assay [cas.miamioh.edu]

- 11. Results for "GUS Reporter Assay" | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Nitrophenyl beta-D-glucopyranosiduronic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-Nitrophenyl β-D-glucopyranosiduronic Acid

Introduction

4-Nitrophenyl β-D-glucopyranosiduronic acid, commonly abbreviated as PNPGU, is a crucial chromogenic substrate in molecular biology and clinical diagnostics.[1] Its primary application lies in the quantitative determination of β-glucuronidase activity, an enzyme implicated in various physiological and pathological processes, including drug metabolism and cancer. The principle of its use is elegant in its simplicity: the colorless PNPGU is hydrolyzed by β-glucuronidase to release glucuronic acid and 4-nitrophenol.[2] The latter product, in an alkaline environment, tautomerizes to the p-nitrophenolate ion, which imparts a distinct yellow color that can be accurately quantified by spectrophotometry.[2]

The reliability of any assay employing PNPGU is fundamentally dependent on the precise preparation and handling of the substrate. Issues related to its solubility and, most critically, its inherent instability in solution can lead to high background signals, non-reproducible results, and erroneous interpretation of enzymatic activity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility and stability characteristics of PNPGU. It offers field-proven insights and detailed protocols to ensure the integrity and validity of experimental outcomes.

Physicochemical Properties

A foundational understanding of PNPGU begins with its core physicochemical properties. These characteristics define its behavior in experimental systems.

| Property | Details |

| Chemical Name | 4-Nitrophenyl β-D-glucopyranosiduronic acid |

| Synonyms | p-Nitrophenyl-β-D-glucuronide, PNPGU, 4-Nitrophenyl glucuronide[2][3] |

| Molecular Formula | C₁₂H₁₃NO₉[1][3] |

| Molecular Weight | 315.23 g/mol [1][3] |

| CAS Number | 10344-94-2[3][4] |

| Appearance | Off-white to pale yellow crystalline solid[2] |

Solubility Characteristics

Achieving complete and consistent solubilization of PNPGU is the first critical step in preparing for an enzymatic assay. Incomplete dissolution leads to inaccurate substrate concentration and unreliable kinetic measurements.

Aqueous and Organic Solubility

PNPGU exhibits moderate solubility in aqueous solutions, a key feature for its use in biological buffers. It is generally insoluble in non-polar organic solvents like ether.[5] The solubility can be influenced by temperature and pH.

| Solvent | Concentration | Observations | Source |

| Water | 10 mg/mL | - | Calbiochem[6] |

| Hot Water | Not specified | Soluble | Glycodepot[5] |

| Ether | Not specified | Insoluble | Glycodepot[5] |

The causality behind its water solubility lies in the multiple hydroxyl groups and the carboxylic acid moiety of the glucuronic acid portion of the molecule, which can form hydrogen bonds with water.

Protocol for Preparation of a PNPGU Stock Solution

Given the substrate's instability in solution, the cardinal rule is to prepare solutions fresh, immediately prior to use .[6] Storing PNPGU in solution, even when frozen, is strongly discouraged as it can lead to spontaneous hydrolysis and elevated background readings.

Methodology:

-

Pre-Assay Calculation: Determine the final desired concentration of PNPGU in the assay and the total volume of stock solution required. Work backward to calculate the mass of PNPGU solid needed.

-

Weighing: Accurately weigh the required amount of PNPGU powder in a suitable conical tube.

-

Solubilization: Add the precise volume of high-purity water or the chosen assay buffer directly to the powder.

-

Dissolution: Vortex the solution vigorously for 30-60 seconds. If dissolution is slow, brief sonication in a water bath can be applied. Ensure the solution is clear and free of particulates before proceeding.

-

Immediate Use: Use the freshly prepared solution without delay. Do not store for later use.

Caption: Workflow for preparing PNPGU solutions.

Stability Profile

The stability of PNPGU is paramount. Its degradation directly impacts assay accuracy by artificially inflating the signal attributed to enzymatic activity. The primary route of degradation is the hydrolysis of the β-glycosidic bond linking the 4-nitrophenyl group to the glucuronic acid.

Influence of pH

The rate of non-enzymatic hydrolysis of glycosidic bonds is highly dependent on pH. Studies on the closely related compound, 4-nitrophenyl β-D-glucopyranoside, reveal distinct hydrolytic mechanisms across the pH spectrum, which provides a strong theoretical framework for understanding PNPGU's behavior.[7][8][9]

-

Acidic Conditions (Low pH): Hydrolysis is specific-acid catalyzed, proceeding through the formation of a conjugate acid of the substrate, which facilitates the cleavage of the glycosidic bond.[7][8]

-

Neutral Conditions: A pH-independent, uncatalyzed dissociative mechanism involving water attack becomes prominent.[7][10]

-

Basic Conditions (High pH): Under mildly basic conditions, a bimolecular mechanism is observed.[8][10] At very high pH, neighboring group participation by the C2-oxyanion can occur.[9]

For practical purposes, this means that PNPGU is susceptible to degradation in both strongly acidic and strongly alkaline buffers. Therefore, assay buffers must be carefully chosen and pH-validated to minimize this spontaneous breakdown.

Temperature and Light Sensitivity

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis. While enzymatic reactions are often performed at 37°C, prolonged incubation should be avoided. The solid form of PNPGU should be stored under refrigeration at +2°C to +8°C.[6]

-

Light: Product data sheets consistently recommend protecting PNPGU from light, both in its solid form and in solution.[6] This is a standard precaution for aromatic nitro compounds, which can be susceptible to photochemical degradation.

Caption: Key factors influencing PNPGU stability.

Practical Application: β-Glucuronidase Assay

A well-designed experimental protocol is a self-validating system. This involves not only the precise execution of steps but also the inclusion of appropriate controls to differentiate enzymatic activity from substrate instability.

Protocol for a Chromogenic β-Glucuronidase Assay

This protocol is a generalized template and may require optimization for specific enzymes or sample types.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0). The optimal pH for the specific β-glucuronidase should be used.[11]

-

Substrate Solution: Immediately before the assay, prepare a PNPGU solution in the assay buffer at twice the final desired concentration (e.g., 2 mM for a 1 mM final concentration).

-

Enzyme Solution: Dilute the enzyme or biological sample containing the enzyme in the assay buffer to the desired concentration.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) solution. This alkalinizes the mixture, which simultaneously stops the enzymatic reaction and maximizes the color development of the released 4-nitrophenol.[12]

2. Assay Execution (96-well plate format):

-

Setup: In separate wells of a microplate, set up the following conditions in triplicate:

-

Test Wells: 50 µL of Enzyme Solution.

-

Substrate Blank (Control 1): 50 µL of Assay Buffer (no enzyme). This control measures spontaneous PNPGU hydrolysis.

-

Enzyme Blank (Control 2): 50 µL of Enzyme Solution. This accounts for any intrinsic color in the enzyme sample.

-

-

Pre-incubation: Pre-warm the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Reaction Initiation:

-

To the "Test Wells" and "Substrate Blank" wells, add 50 µL of the pre-warmed Substrate Solution to start the reaction.

-

To the "Enzyme Blank" wells, add 50 µL of Assay Buffer (no substrate).

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination: Add 100 µL of Stop Solution to all wells. A yellow color should develop in wells where 4-nitrophenol has been released.

3. Data Acquisition:

-

Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.

-

Calculation:

-

Calculate the average absorbance for each condition.

-

Correct the Test Well absorbance by subtracting the average absorbance of both the Substrate Blank and the Enzyme Blank.

-

The resulting net absorbance is directly proportional to the enzymatic activity.

-

Caption: General workflow for a β-glucuronidase assay.

Storage and Handling Summary

Correct storage and handling are non-negotiable for obtaining reliable data with PNPGU.

| Form | Condition | Recommendation | Rationale |

| Solid | Storage | +2°C to +8°C, protected from light.[6] | Prevents thermal and photochemical degradation of the solid compound. |

| Solution | Preparation | Reconstitute immediately prior to use.[6] | Minimizes non-enzymatic hydrolysis that occurs in aqueous solutions. |

| Solution | Storage | Do not store. Discard any unused solution. | Solutions are inherently unstable, and storage leads to high background signal.[6] |

Conclusion

4-Nitrophenyl β-D-glucopyranosiduronic acid is a powerful tool for enzymatic analysis, but its utility is directly tied to the user's understanding of its chemical behavior. Its limited stability in solution is not a drawback but a critical parameter that must be managed through meticulous experimental design. By adhering to the principles of fresh solution preparation, inclusion of proper controls, and appropriate storage of the solid compound, researchers can harness the full potential of PNPGU to generate accurate, reproducible, and trustworthy data in their scientific endeavors.

References

- 1. 4-Nitrophenyl beta-D-glucopyranosiduronic acid (10344-94-2) for sale [vulcanchem.com]

- 2. CAS 10344-94-2: p-Nitrophenyl β-D-glucuronide | CymitQuimica [cymitquimica.com]

- 3. -4-nitrophenyl β-d-glucopyranoside | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. glycodepot.com [glycodepot.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU) for Researchers and Drug Development Professionals

Introduction: Unveiling a Chromogenic Workhorse in Glycoscience

In the landscape of biochemical research and diagnostics, the strategic selection of enzyme substrates is paramount to the generation of robust and reproducible data. Among the myriad of available tools, 4-Nitrophenyl β-D-glucopyranosiduronic acid (CAS Number: 10344-94-2), commonly referred to as PNPGU or p-Nitrophenyl-β-D-glucuronide, stands out as a cornerstone chromogenic substrate for the enzyme β-glucuronidase (GUS). Its utility spans a wide array of applications, from a reporter system in molecular biology to a diagnostic tool in clinical and microbiological settings. This guide provides an in-depth technical overview of PNPGU, offering not just protocols, but the scientific rationale to empower researchers in its effective application.

This document will navigate through the fundamental properties of PNPGU, the principles of the GUS enzymatic assay, a detailed experimental workflow, its diverse applications with a focus on drug development, and a practical troubleshooting guide. The insights provided herein are curated from extensive field experience and authoritative scientific literature to ensure both technical accuracy and practical relevance for researchers, scientists, and drug development professionals.

Core Properties and Characteristics of PNPGU

A thorough understanding of the physicochemical properties of PNPGU is the foundation for its successful implementation in any assay. As a synthetic compound, it is specifically designed for the sensitive detection of β-glucuronidase activity.

| Property | Value | Source(s) |

| CAS Number | 10344-94-2 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₉ | [2] |

| Molecular Weight | 315.23 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Soluble in water, DMSO, and DMF | [4] |

| Storage Conditions | -20°C, desiccated, and protected from light | [3] |

Expert Insight: The stability of PNPGU is critical for assay consistency. The recommendation to store it at -20°C and protected from light is not merely a suggestion but a necessity to prevent spontaneous hydrolysis and degradation, which would lead to high background signals and compromise the integrity of your results. Always allow the compound to equilibrate to room temperature before weighing and preparing solutions to avoid condensation, which can introduce moisture and affect concentration accuracy.

The Principle of β-Glucuronidase Detection with PNPGU: A Chromogenic Transformation

The elegance of the PNPGU-based assay lies in its simplicity and directness. PNPGU itself is a colorless compound. However, in the presence of β-glucuronidase, the enzyme catalyzes the hydrolysis of the β-D-glucosiduronic bond. This enzymatic cleavage liberates two products: D-glucuronic acid and p-nitrophenol.

Under alkaline conditions, the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn is a direct measure of the β-glucuronidase activity in the sample.

Caption: Enzymatic hydrolysis of PNPGU by β-glucuronidase.

A Validated Experimental Protocol for β-Glucuronidase Activity Assay

This protocol provides a robust framework for the spectrophotometric quantification of β-glucuronidase activity. It is designed to be a self-validating system, incorporating essential controls for accurate data interpretation.

Reagent Preparation: The Foundation of a Reliable Assay

1. Assay Buffer (50 mM Sodium Phosphate, pH 7.0):

-

Rationale: The pH of the assay buffer is critical for optimal enzyme activity. While the pH optimum can vary depending on the source of the β-glucuronidase (e.g., E. coli GUS is active over a broad pH range of 5.2 to 8.0), a pH of 7.0 is a common starting point for many applications.[5] It is advisable to determine the optimal pH for your specific enzyme and experimental conditions.

-

Preparation:

-

Prepare stock solutions of 0.2 M monobasic sodium phosphate (NaH₂PO₄) and 0.2 M dibasic sodium phosphate (Na₂HPO₄).

-

To prepare 100 mL of 50 mM sodium phosphate buffer (pH 7.0), mix 9.75 mL of 0.2 M NaH₂PO₄ stock and 15.25 mL of 0.2 M Na₂HPO₄ stock.

-

Add distilled water to a final volume of 100 mL.

-

Verify the pH with a calibrated pH meter and adjust if necessary.

-

2. Substrate Stock Solution (10 mM PNPGU):

-

Rationale: A stock solution allows for accurate and convenient addition of the substrate to the reaction mixture. The final concentration in the assay will be lower.

-

Preparation:

-

Dissolve 31.5 mg of 4-Nitrophenyl β-D-glucopyranosiduronic acid (MW: 315.23 g/mol ) in 10 mL of Assay Buffer.

-

Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

3. Stop Reagent (0.2 M Sodium Carbonate):

-

Rationale: The addition of a strong base like sodium carbonate serves two crucial functions: it instantaneously stops the enzymatic reaction by shifting the pH to a non-optimal range (pH >10), and it deprotonates the p-nitrophenol product to the p-nitrophenolate ion, which is required for the yellow color development and maximal absorbance at 405 nm.[6][7]

-

Preparation:

-

Dissolve 2.12 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of distilled water.

-

4. (Optional) Positive Control (Purified β-Glucuronidase):

-

Rationale: A positive control is essential to validate that the assay components and conditions are suitable for detecting enzyme activity.

-

Preparation:

-

Reconstitute a commercially available purified β-glucuronidase in the Assay Buffer to a known concentration (e.g., 1 unit/mL).

-

Assay Procedure: A Step-by-Step Workflow

This protocol is designed for a 96-well microplate format, which is ideal for high-throughput screening and analysis of multiple samples.

Caption: A typical workflow for a PNPGU-based β-glucuronidase assay.

-

Plate Setup: In a clear, flat-bottom 96-well plate, set up the following reactions in triplicate:

-

Test Samples: 50 µL of your sample (e.g., cell lysate, purified enzyme dilution).

-

Positive Control: 50 µL of the purified β-glucuronidase solution.

-

Negative Control (No Enzyme): 50 µL of the sample buffer or lysis buffer.

-

Blank (for each sample): 50 µL of your sample.

-

-

Pre-incubation: Add 40 µL of Assay Buffer to each well.

-

Reaction Initiation: To all wells except the Blanks, add 10 µL of the 10 mM PNPGU stock solution to initiate the reaction (final concentration of PNPGU will be 1 mM). For the Blank wells, add 10 µL of Assay Buffer.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Sodium Carbonate to all wells.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

-

Correct for Background: Subtract the absorbance of the Blank from the absorbance of the corresponding Test Sample.

-

Calculate Enzyme Activity: The rate of p-nitrophenol formation can be calculated using the Beer-Lambert law (A = εcl), where:

-

A is the corrected absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at pH > 10).[6]

-

c is the concentration of p-nitrophenol (mol/L).

-

l is the path length of the light in the well (cm). The enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of PNPGU per minute under the specified conditions.

-

Applications in Research and Drug Development

The versatility of the PNPGU assay has led to its widespread adoption in various scientific disciplines.

Reporter Gene Assays in Molecular Biology

The gene encoding E. coli β-glucuronidase (uidA or gusA) is a widely used reporter gene in plant molecular biology and microbiology.[5] The absence of endogenous GUS activity in most higher plants makes it an excellent tool for studying gene expression and promoter activity.[5] The PNPGU assay provides a simple and quantitative method to measure GUS expression in transgenic organisms.

Microbiological and Clinical Diagnostics

The presence of β-glucuronidase is a key characteristic of Escherichia coli. Therefore, PNPGU-based assays are employed for the rapid detection of E. coli contamination in food and water samples.[3] In a clinical context, the assay can be used to measure β-glucuronidase activity in various biological fluids, which can be indicative of certain pathological conditions.

Drug Discovery and Development: A Multifaceted Tool

1. High-Throughput Screening for β-Glucuronidase Inhibitors: Elevated β-glucuronidase activity in the gut can lead to the reactivation of glucuronidated drug metabolites, potentially causing toxicity. For instance, the severe diarrhea associated with the anticancer drug irinotecan is linked to the reactivation of its metabolite, SN-38, by gut microbial β-glucuronidases.[8] The PNPGU assay is ideally suited for high-throughput screening (HTS) of compound libraries to identify inhibitors of bacterial β-glucuronidase, which could be developed as co-therapies to mitigate such adverse drug reactions.[2][8]

2. Studying Drug Metabolism and Disposition: Glucuronidation is a major pathway in phase II drug metabolism, facilitating the excretion of drugs and other xenobiotics.[9] Conversely, de-glucuronidation by β-glucuronidases can lead to the enterohepatic recirculation of drugs, prolonging their therapeutic effect or causing toxicity.[8][10] PNPGU can be used as a model substrate to study the activity of β-glucuronidases from various sources (e.g., liver microsomes, intestinal bacteria) and to investigate how different physiological or pathological conditions affect drug metabolism.[10]

3. Prodrug Activation Strategies: The differential expression of β-glucuronidase in certain tissues, such as necrotic regions of tumors, can be exploited for targeted drug delivery.[10] Glucuronide prodrugs of potent anticancer agents can be designed to be inactive until they reach the tumor microenvironment, where they are cleaved by β-glucuronidase to release the active cytotoxic drug.[10] The PNPGU assay is an invaluable tool in the development and characterization of such prodrug strategies, allowing for the assessment of enzyme activity in target tissues and the screening of prodrug candidates.

Troubleshooting Common Assay Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High background in negative control | - Spontaneous hydrolysis of PNPGU- Contaminated reagents | - Store PNPGU stock solution in aliquots at -20°C and protect from light.- Prepare fresh reagents.- Ensure the purity of the water used. |

| Low or no signal in positive control | - Inactive enzyme- Incorrect assay conditions (pH, temperature)- Ineffective stop reagent | - Use a fresh aliquot of purified enzyme.- Verify the pH of the assay buffer.- Ensure the incubator is at the correct temperature.- Confirm the concentration and pH of the stop reagent. |

| High variability between replicates | - Pipetting errors- Incomplete mixing- Temperature fluctuations across the plate | - Use calibrated pipettes and proper pipetting technique.- Gently mix the plate after adding reagents.- Ensure uniform heating of the microplate during incubation. |

| Non-linear reaction rate | - Substrate depletion- Enzyme instability- Product inhibition | - Reduce the incubation time or use a lower enzyme concentration.- Check for the presence of protease inhibitors in the sample preparation if enzyme instability is suspected.- Perform a time-course experiment to identify the linear range of the reaction. |

Conclusion: A Versatile and Indispensable Tool

4-Nitrophenyl β-D-glucopyranosiduronic acid has firmly established itself as an indispensable tool in the arsenal of researchers and drug development professionals. Its reliability, sensitivity, and the straightforward nature of the associated chromogenic assay make it a superior choice for the quantification of β-glucuronidase activity. By understanding the fundamental principles, optimizing the experimental protocol, and being aware of its diverse applications and potential pitfalls, scientists can leverage the full potential of PNPGU to advance their research, from fundamental molecular biology to the development of novel therapeutics. This guide serves as a comprehensive resource to facilitate the effective and insightful application of this powerful biochemical reagent.

References

- 1. The role of beta-glucuronidase in drug disposition and drug targeting in humans. | Semantic Scholar [semanticscholar.org]

- 2. The role of gut microbial β-glucuronidase in drug disposition and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenyl-beta-D-glucopyranoside, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. microscopy.tamu.edu [microscopy.tamu.edu]

- 5. GUS Gene Assay [cas.miamioh.edu]

- 6. sserc.org.uk [sserc.org.uk]

- 7. nabt.org [nabt.org]

- 8. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. covachem.com [covachem.com]

- 10. The role of beta-glucuronidase in drug disposition and drug targeting in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl β-D-glucopyranosiduronic acid for β-Glucuronidase Detection

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPGU), a premier chromogenic substrate for the quantitative assay of β-glucuronidase (GUS) activity. We delve into the core biochemical principles, provide field-tested experimental protocols, and offer expert insights into assay optimization and troubleshooting. This document is designed to empower researchers in clinical diagnostics, pharmaceutical development, and environmental monitoring to leverage the PNPGU-based assay system for robust and reliable detection of GUS activity. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of β-Glucuronidase (GUS)

β-Glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase crucial to the metabolism of both endogenous and exogenous substances.[1] In mammals, it catalyzes the hydrolysis of β-D-glucuronic acid residues from glucuronides, a key step in Phase II drug metabolism and enterohepatic circulation.[1] Elevated GUS activity in serum has been investigated as a potential biomarker for certain carcinomas.[2]

In microbiology, GUS is a hallmark enzyme for identifying most strains (~97%) of Escherichia coli.[3] This specificity has made GUS activity assays indispensable for the rapid detection of fecal contamination in water and food samples, as well as for the presumptive identification of E. coli in clinical specimens like urine.[4][5] The utility of GUS also extends to molecular biology, where its encoding gene, gusA, is a widely used reporter gene in transgenic plant research.[6]

Given its broad diagnostic and research significance, the ability to accurately quantify GUS activity is paramount. This guide focuses on the most established and accessible chromogenic substrate for this purpose: 4-Nitrophenyl β-D-glucopyranosiduronic acid.

The Core Principle: Enzymatic Hydrolysis of PNPGU

The PNPGU assay is elegant in its simplicity. PNPGU is a synthetic compound composed of a glucuronic acid moiety linked to a p-nitrophenyl group via a β-glycosidic bond.[7] By itself, PNPGU is colorless. However, in the presence of β-glucuronidase, the enzyme specifically cleaves this bond. This hydrolysis reaction releases two products: D-glucuronic acid and 4-nitrophenol (p-nitrophenol).

Under alkaline conditions (pH > 10), p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance wavelength of approximately 405 nm.[8][9] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn is a direct measure of the β-glucuronidase activity in the sample.

References

- 1. Optimization of a High-Throughput Human Papillomavirus Neutralizing Antibody Assay Based on Pseudotyped Viruses for the 15-Valent Human Papillomavirus Vaccine Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [PDF] Development Of PCR Protocol For Detection OfEscherichia Coli In Drinking Water | Semantic Scholar [semanticscholar.org]

- 5. goldbio.com [goldbio.com]

- 6. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Glucuronidase as a Sensitive and Versatile Reporter in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (X-GLUC) in a 24-Hour Direct Plating Method for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitrophenyl beta-D-glucopyranosiduronic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-Nitrophenyl beta-D-glucopyranosiduronic acid

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (PNPGU). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure both personnel safety and experimental integrity. The narrative emphasizes the causality behind each recommendation, grounding every protocol in established principles of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties